Potassium (3-methylthiophenyl)trifluoroborate

描述

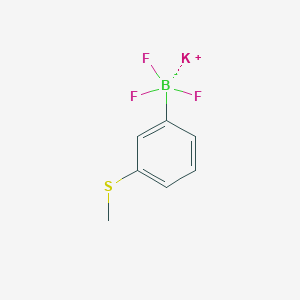

Potassium (3-methylthiophenyl)trifluoroborate (CAS: 850623-48-2) is an organoboron reagent with the molecular formula C₇H₇BF₃S⁻K⁺ and a molecular weight of 230.10 g/mol . It belongs to the class of potassium organotrifluoroborates (RBF₃K), which are tetracoordinate boron derivatives known for their enhanced stability compared to tricoordinate boronic acids (R-B(OH)₂) . The 3-methylthiophenyl group confers unique steric and electronic properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . Its commercial availability and bench stability have facilitated its use in pharmaceutical and materials chemistry .

属性

IUPAC Name |

potassium;trifluoro-(3-methylsulfanylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUGCBOZKRZMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635795 | |

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-48-2 | |

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent. Its primary targets are aryl halides. Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity.

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond. This interaction typically occurs in the presence of a catalyst or under thermal conditions. The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.

Biochemical Pathways

The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide.

生物活性

Potassium (3-methylthiophenyl)trifluoroborate, also known by its CAS number 850623-48-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by data tables and relevant case studies.

This compound is characterized by the presence of a trifluoroborate group attached to a 3-methylthiophenyl moiety. Its molecular formula is C6H5BF3K, with a molecular weight of 184.01 g/mol. The trifluoroborate group enhances the compound's reactivity and solubility, making it suitable for various synthetic applications.

The biological activity of this compound can be attributed to its ability to participate in metal-catalyzed cross-coupling reactions, particularly in the synthesis of biologically active compounds. The introduction of the 3-(methylthio)phenyl group can modulate the pharmacological properties of drug candidates, enhancing their efficacy and selectivity against specific biological targets .

Key Mechanisms:

- Csp2–Csp2 Bond Formation : The compound facilitates the formation of Csp2–Csp2 bonds through Suzuki–Miyaura coupling reactions, which are essential in synthesizing complex organic molecules .

- Immunomodulatory Effects : Preliminary studies indicate that compounds derived from this compound may exhibit immunomodulatory effects, potentially influencing immune responses in various therapeutic contexts .

Biological Activity Data

Research has demonstrated that this compound and its derivatives possess notable biological activities. Below is a summary of findings from various studies:

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of compounds synthesized using this compound against glioblastoma cells. The results indicated a reduction in cell viability and migration, suggesting potential as an anticancer agent .

- Protein Interaction Studies : Research focused on the interaction between PDI and derivatives of this compound revealed that these compounds could disrupt PDI function, leading to increased ER stress and apoptosis in multiple myeloma cells .

科学研究应用

Cross-Coupling Reactions

One of the primary applications of potassium (3-methylthiophenyl)trifluoroborate is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organotrifluoroborates, facilitating the synthesis of complex organic molecules.

- Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with this compound, and finally reductive elimination to form the desired biaryl compound.

- Case Study : In a study conducted by Molander et al., this compound was successfully coupled with various aryl bromides and chlorides using palladium catalysts, yielding high product yields under mild conditions .

| Reaction | Aryl Halide | Product Yield |

|---|---|---|

| 1 | Bromobenzene | 85% |

| 2 | Chlorotoluene | 90% |

Medicinal Chemistry

The pharmacological potential of this compound has been investigated in several studies, particularly concerning its biological activity.

- Antinociceptive Properties : A study reported that potassium thiophene-3-trifluoroborate, structurally related to this compound, exhibited significant antinociceptive effects in mice. The compound reduced pain induced by acetic acid, indicating its potential as an analgesic agent .

- Toxicological Studies : Toxicological assessments showed no significant motor impairment in treated mice, suggesting a favorable safety profile for further pharmacological exploration .

相似化合物的比较

Potassium Thiophene-3-trifluoroborate (CAS: 192863-37-9)

Potassium 5-Formylthiophen-3-yltrifluoroborate (CAS: 907604-61-9)

- Structure : Features a formyl (-CHO) group at the 5-position of the thiophene ring.

- Reactivity : The electron-withdrawing formyl group enhances electrophilicity, enabling nucleophilic additions but limiting compatibility with reducing agents .

- Applications : Suitable for synthesizing α,β-unsaturated carbonyl compounds via cross-coupling, unlike the methyl-substituted variant, which is more inert toward electrophilic functional groups .

Potassium Acyltrifluoroborates (KATs)

- Example : Potassium (2-phenylacetyl)trifluoroborate .

- Structure : Contains an acyl group (R-C=O) instead of an aromatic substituent.

- Reactivity : Reacts with azides to form amides under Lewis acid activation, a pathway distinct from aryltrifluoroborates .

- Stability : Acyltrifluoroborates are prone to hydrolysis unless stabilized by electron-donating groups .

Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-Catalyzed 1,2-Addition to Aldehydes

- Yields : Methyl-substituted trifluoroborates provide >85% yields with thioether-imidazolinium carbene ligands, outperforming electron-deficient aryltrifluoroborates .

Commercial and Industrial Relevance

Data Tables

Table 1: Physicochemical Properties of Selected Trifluoroborates

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| This compound (850623-48-2) | C₇H₇BF₃S⁻K⁺ | 230.10 | 3-Methylthiophenyl |

| Potassium Thiophene-3-trifluoroborate (192863-37-9) | C₄H₃BF₃S⁻K⁺ | 190.03 | Thiophene |

| Potassium 5-Formylthiophen-3-yltrifluoroborate (907604-61-9) | C₅H₃BF₃KOS | 218.05 | 5-Formylthiophene |

Table 2: Reaction Yields in Cross-Coupling Studies

Research Findings and Implications

- Stability : The methyl group in this compound enhances stability by shielding the boron center, a critical advantage over unsubstituted thiophenyl analogues .

- Reactivity : Electron-donating substituents (e.g., methyl) improve compatibility with Pd catalysts, while electron-withdrawing groups (e.g., formyl) expand functionalization pathways .

- Industrial Use : Commercial availability and scalability (e.g., via methods in ) make these reagents indispensable in high-throughput synthesis .

常见问题

Q. What are the optimal synthetic routes and purification methods for Potassium (3-methylthiophenyl)trifluoroborate?

Methodological Answer: Potassium trifluoroborates are typically synthesized via nucleophilic substitution or transmetalation. For derivatives like this compound, a two-step protocol is recommended:

Synthesis of the boronic acid precursor : React 3-methylthiophenyllithium (generated from 3-bromo-5-methylthiophene and Li metal) with trimethyl borate in anhydrous THF at -78°C.

Trifluoroborate formation : Treat the boronic acid with KHF₂ in aqueous methanol, followed by crystallization in acetone/water (3:1) to yield the product .

Purification : Continuous Soxhlet extraction with ethyl acetate removes inorganic byproducts (e.g., KBr), achieving >95% purity .

Q. Key Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boronic Acid Synthesis | 3-Bromo-5-methylthiophene, Li, B(OMe)₃, THF, -78°C | 70–85 | 90 |

| Trifluoroborate Formation | KHF₂, MeOH/H₂O, 25°C, 12 h | 80–90 | 95 |

Q. How can cross-coupling reactions with this reagent be optimized in Suzuki-Miyaura (SM) couplings?

Methodological Answer : SM coupling efficiency depends on solvent systems, base, and fluoride ion management:

- Solvent : Use THF/H₂O (10:1) instead of toluene/H₂O (3:1) to suppress protodeboronation (side product formation reduced from 55% to <2%) .

- Base : Cs₂CO₃ (3 equiv.) enhances catalytic turnover by stabilizing boronate intermediates .

- Fluoride Control : Endogenous fluoride from KHF₂ accelerates transmetalation but requires buffering with KF (1 equiv.) to prevent catalyst poisoning .

Q. Key Data :

| Condition | Conversion (%) | Side Products (%) |

|---|---|---|

| THF/H₂O + Cs₂CO₃ | >95 | <2 |

| Toluene/H₂O + KOH | 55 | 32 |

Advanced Research Questions

Q. What mechanistic insights explain the role of endogenous fluoride in SM couplings?

Methodological Answer : Fluoride ions (from KHF₂ hydrolysis) activate Pd catalysts by displacing halides, forming [Pd(Ar)(F)] intermediates. NMR studies (¹⁹F, ¹¹B) reveal:

- Catalyst Activation : Fluoride accelerates oxidative addition of aryl halides to Pd(0).

- Transmetalation : Fluoride stabilizes [RBF₃K]⁻ as [RBF₂(OH)]⁻, which transfers the aryl group to Pd .

- Side Reactions : Excess fluoride promotes protodeboronation; controlled addition of KF (1–2 equiv.) mitigates this .

Q. Key Experiment :

Q. How can photoredox catalysis expand the reactivity of this compound?

Methodological Answer : Visible-light-mediated reactions enable radical additions to vinyl/allyl trifluoroborates. For example:

Q. Key Conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst | [Ir(ppy)₃] (2 mol%) |

| Light Source | 450 nm LEDs |

| Solvent | MeCN/H₂O (9:1) |

| Yield Range | 60–85% |

Q. What in vivo models and biomarkers are used to evaluate pharmacological potential and toxicity?

Methodological Answer :

Q. Key Findings :

| Dose (mg/kg) | Antinociceptive Effect (%) | ALT/AST Elevation |

|---|---|---|

| 5 | 40 | None |

| 50 | 75 | None |

Q. How do competing protodeboronation pathways impact reaction design?

Methodological Answer : Protodeboronation occurs via base-mediated hydrolysis of the trifluoroborate to boronic acid, followed by aryl-B(OH)₂ decomposition. Mitigation strategies include:

- Low-Temperature Quenching : Rapid cooling to -20°C post-reaction minimizes boronic acid degradation .

- Additives : 2,4-Dimethyl-3-pentanol (5 mol%) stabilizes Pd intermediates, reducing side reactions .

- Kinetic Analysis : Use ¹¹B NMR to track boronate/boronic acid ratios and optimize base stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。